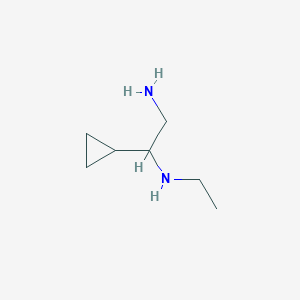
3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester is a chemical compound that belongs to the class of indole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
Research has been conducted on the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, a closely related class of compounds. These compounds are prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. Such reactions and their products can be used to study the chemical behavior and potential applications of "3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester" in various fields, including medicinal chemistry and materials science (Cucek & Verček, 2008).
Bioconjugation Mechanism
The mechanism of amide formation by carbodiimide, used in bioconjugation in aqueous media, has been studied to understand the chemical reactions involved in the formation of amide bonds. This research is relevant for applications involving the conjugation of biomolecules, which can include derivatives of "this compound" for bioconjugation and surface modification purposes (Nakajima & Ikada, 1995).
Environmental Applications
A study on the synthesis of a macroporous ethylacrylate-divinylbenzene copolymer and its conversion into a bi-functional cation exchange resin presents an application for the extraction of toxic heavy metals from wastewater. This research signifies the potential environmental applications of "this compound" derivatives in water purification and treatment processes (Ali et al., 2013).
Palladium-Catalyzed Copolymerization
The palladium-catalyzed direct synthesis of various branched, carboxylic acid-functionalized polyolefins has been explored, showcasing the utility of carboxylic acid-functionalized compounds in the creation of materials with improved mechanical properties and applications in the industrial sector. This research highlights the broader implications of functionalized esters in material science and polymer chemistry (Dai & Chen, 2018).
Eigenschaften
IUPAC Name |
ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-2-25-20(24)19-18(15-10-6-7-11-16(15)21-19)22-17(23)13-12-14-8-4-3-5-9-14/h3-13,21H,2H2,1H3,(H,22,23)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRDCSZSDUMBC-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-4,6-difluorobenzo[d]oxazole](/img/structure/B2517333.png)




![2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B2517342.png)
![4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2517344.png)

![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)